molecular formula C17H18N2OS B11342820 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11342820
M. Wt: 298.4 g/mol
InChI Key: LUSTUEMRHGEMPW-UHFFFAOYSA-N
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Description

2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core linked to a 2,3-dimethylphenoxyethyl group via a sulfanyl bridge, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the benzimidazole derivative with a suitable thiol compound, such as 2-(2,3-dimethylphenoxy)ethanethiol, under basic conditions.

    Final Coupling: The final coupling involves the reaction of the intermediate with 2,3-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Potassium carbonate, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its antimicrobial and antiviral properties, particularly against drug-resistant strains.

    Medicine: Investigated for its potential anticancer properties and as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with key signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
  • 2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
  • 2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Uniqueness

2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2OS/c1-12-6-5-9-16(13(12)2)20-10-11-21-17-18-14-7-3-4-8-15(14)19-17/h3-9H,10-11H2,1-2H3,(H,18,19)

InChI Key

LUSTUEMRHGEMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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